molecular formula C23H23ClN2O3S B3544797 N-(3-chloro-4-methylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

N-(3-chloro-4-methylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

Cat. No.: B3544797
M. Wt: 443.0 g/mol
InChI Key: XFHUDLYXKYAUMX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is a synthetic organic compound characterized by its complex aromatic structure

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-16-4-7-18(8-5-16)15-26(30(3,28)29)21-12-9-19(10-13-21)23(27)25-20-11-6-17(2)22(24)14-20/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHUDLYXKYAUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylaniline, 4-methylbenzyl chloride, and methylsulfonyl chloride.

    Formation of Intermediate: The first step involves the reaction of 3-chloro-4-methylaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form an intermediate.

    Sulfonylation: The intermediate is then reacted with methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with 4-aminobenzamide under suitable conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them into amines or sulfides, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzaldehyde derivatives, while reduction of the sulfonyl group can produce sulfide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-methylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers study its interactions with biological targets to develop new drugs or therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. For example, modifications to its structure might yield compounds with anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies, including binding assays and molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-4-aminobenzamide: Similar structure but lacks the sulfonyl and methylbenzyl groups.

    N-(4-methylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide: Similar but with different substitution patterns on the aromatic rings.

    N-(3-chloro-4-methylphenyl)-4-(methylsulfonyl)benzamide: Lacks the methylbenzyl group.

Uniqueness

N-(3-chloro-4-methylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in terms of stability, reactivity, and potential biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-4-methylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
Reactant of Route 2
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N-(3-chloro-4-methylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

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